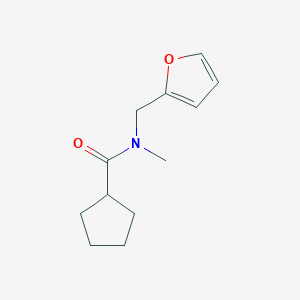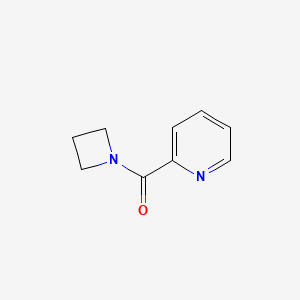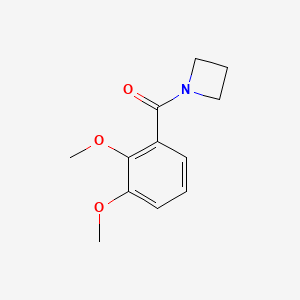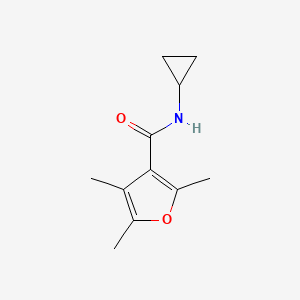![molecular formula C12H13ClN2O2 B7476333 N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is a small molecule drug that selectively targets the mutant form of EGFR, which is commonly found in NSCLC patients.
Mechanism of Action
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide works by selectively targeting the mutant form of EGFR, which is commonly found in NSCLC patients. It binds to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting the activity of mutant EGFR, N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide induces apoptosis (programmed cell death) in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the activity of mutant EGFR, leading to the downregulation of downstream signaling pathways that promote cell growth and survival. This results in the induction of apoptosis in cancer cells, leading to tumor regression. N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has also been found to have minimal effects on normal cells, reducing the risk of side effects.
Advantages and Limitations for Lab Experiments
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has several advantages for lab experiments, including its high potency and specificity for mutant EGFR, its ability to induce apoptosis in cancer cells, and its minimal effects on normal cells. However, its limitations include its high cost, its limited availability, and the need for specialized equipment and expertise to handle the drug.
Future Directions
There are several future directions for the research and development of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide. These include the investigation of its efficacy in combination with other drugs, the identification of biomarkers that can predict response to the drug, and the development of new formulations that can improve its pharmacokinetic properties. Additionally, further studies are needed to explore the potential of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide in other types of cancer and to identify potential drug resistance mechanisms.
Synthesis Methods
The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide involves several steps, including the preparation of the key intermediate compound, N-(2-chloro-6-methylphenyl)glycine, and the subsequent coupling reaction with (1R,2S)-2-amino-1-(4-methoxyphenyl)propane-1,3-diol. The final product is obtained through a series of purification and isolation steps.
Scientific Research Applications
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has been extensively studied in preclinical and clinical trials, and has shown promising results in the treatment of NSCLC patients with EGFR mutations. It has been found to be highly effective in inhibiting the growth of cancer cells and improving the survival rates of patients.
properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-5-2-1-4-9(10)12(17)14-8-11(16)15-6-3-7-15/h1-2,4-5H,3,6-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZMWQPDLIOAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)




![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)


![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)